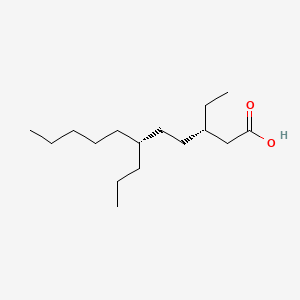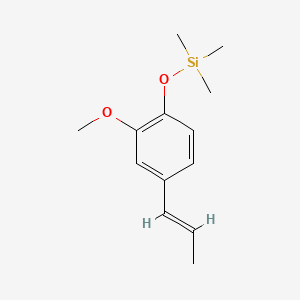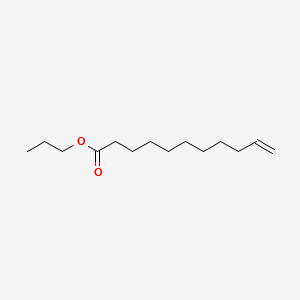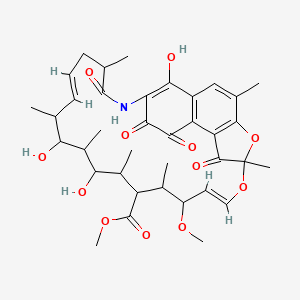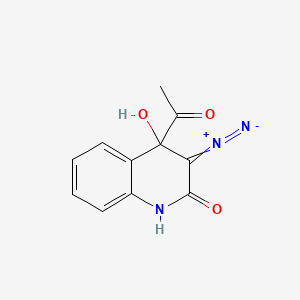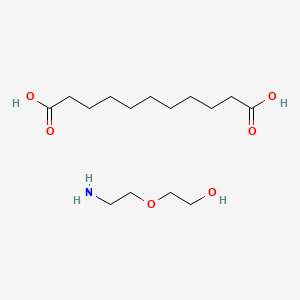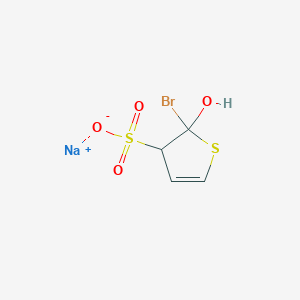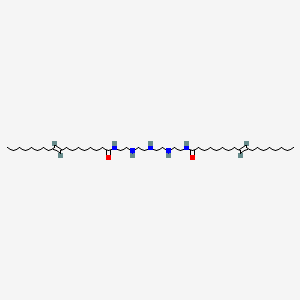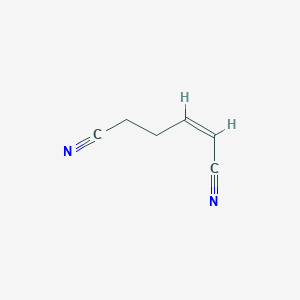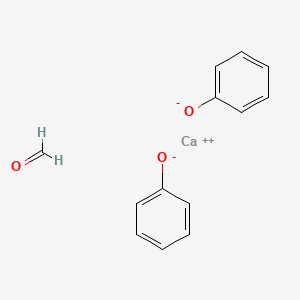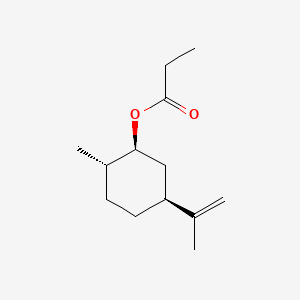
cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine: is a complex organic compound that belongs to the class of isoxazolidines. Isoxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazolidine Ring: This can be achieved through a [1,3]-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazolidine ring with a fluorophenyl group. This can be done using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Attachment of the Imidazole Group: The imidazole group can be introduced through a nucleophilic substitution reaction, where the isoxazolidine is reacted with an imidazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the imidazole ring or the isoxazolidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the fluorophenyl group or the imidazole ring. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo various substitution reactions, particularly at the imidazole ring. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and isoxazolidine rings.
Reduction: Reduced derivatives of the fluorophenyl and imidazole groups.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the imidazole ring.
科学研究应用
Chemistry
In chemistry, cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- cis-3-(4-Chlorophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine
- cis-3-(4-Bromophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine
- cis-3-(4-Methylphenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine
Uniqueness
The presence of the fluorophenyl group in cis-3-(4-Flurophenyl)-3-(1H-imidzol-1-ylmethyl)-2-methyl-5-phenylisoxazolidine makes it unique compared to its analogs. The fluorine atom can significantly influence the compound’s biological activity, stability, and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
113614-58-7 |
|---|---|
分子式 |
C20H20FN3O |
分子量 |
337.4 g/mol |
IUPAC 名称 |
(3S,5S)-3-(4-fluorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H20FN3O/c1-23-20(14-24-12-11-22-15-24,17-7-9-18(21)10-8-17)13-19(25-23)16-5-3-2-4-6-16/h2-12,15,19H,13-14H2,1H3/t19-,20+/m0/s1 |
InChI 键 |
GXXHTTLQSBUPQA-VQTJNVASSA-N |
手性 SMILES |
CN1[C@](C[C@H](O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=C(C=C4)F |
规范 SMILES |
CN1C(CC(O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


